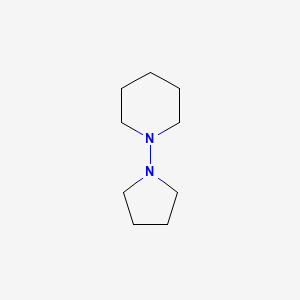

N-(N-Pyrrolidinyl)-piperidine

Description

Structure

3D Structure

Properties

CAS No. |

49840-66-6 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylpiperidine |

InChI |

InChI=1S/C9H18N2/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H2 |

InChI Key |

VZLKQEPNZIWSFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N N Pyrrolidinyl Piperidine and Analogous Structures

Direct Synthesis Approaches to N-(N-Pyrrolidinyl)-piperidine

Direct approaches to forming N-functionalized piperidine (B6355638) and pyrrolidine (B122466) scaffolds are crucial for accessing a wide variety of derivatives. These methods often focus on constructing the heterocyclic ring in a single key step from acyclic precursors.

Condensation reactions are fundamental to the formation of many heterocyclic compounds. The Knoevenagel condensation, for instance, involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, often catalyzed by a weak base like piperidine or pyrrolidine. researchgate.netjuniperpublishers.com While typically used for C-C bond formation, the principles of nucleophilic addition and subsequent dehydration are central to many ring-forming reactions. In the context of synthesizing intermediates for complex heterocycles, pyrrolidine has been shown to be a more efficient catalyst than piperidine in certain Knoevenagel condensations, achieving higher conversions with smaller catalyst quantities. researchgate.netjuniperpublishers.com For example, in the reaction of thiazolidine-2,4-dione with p-methoxybenzaldehyde, pyrrolidine achieved 100% conversion, whereas piperidine reached a maximum of 91% under similar conditions. juniperpublishers.com This enhanced catalytic activity highlights the distinct nucleophilicity and steric profile of pyrrolidine. researchgate.net

Table 1: Comparison of Piperidine and Pyrrolidine as Catalysts in the Knoevenagel Condensation

| Aldehyde | Catalyst | Catalyst Loading (eq.) | TZD Conversion (%) | Initial Rate (mol L⁻¹ min⁻¹) |

| p-methoxybenzaldehyde | Piperidine | 0.8 | 88 | 5.34 x 10⁻³ |

| p-nitrobenzaldehyde | Piperidine | 0.8 | 59 | 2.00 x 10⁻³ |

| p-methoxybenzaldehyde | Pyrrolidine | 0.5 | 100 | Not Reported |

| p-methoxybenzaldehyde | Pyrrolidine | 0.625 | 100 | Not Reported |

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for synthesizing heterocyclic amines. nih.govresearchgate.net Electroreductive cyclization using imines and terminal dihaloalkanes can produce piperidine and pyrrolidine derivatives in good yields. nih.govbeilstein-journals.org This method avoids the use of toxic or expensive reagents and transition metal catalysts. nih.govbeilstein-journals.org The reaction proceeds via the reduction of an imine at the cathode to form a stable radical anion. This is followed by a nucleophilic attack on the dihaloalkane, a further one-electron reduction, and subsequent intramolecular cyclization to yield the final N-heterocycle. nih.gov The use of a flow microreactor enhances the efficiency of this process due to a large specific surface area, leading to better yields compared to conventional batch reactions. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Electroreductive Cyclization of Benzylideneaniline and 1,4-dibromobutane

| Method | Base | Yield of 1,2-diphenylpiperidine (%) |

| Flow Microreactor | None | 55 |

| Flow Microreactor | DBU | 75 |

| Batch Reactor | DBU | 41 |

One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like densely functionalized piperidines from simple starting materials in a single step. growingscience.comresearchgate.netnih.gov These reactions offer advantages such as operational simplicity, shorter reaction times, and high atom economy. growingscience.com A common MCR for piperidines involves the condensation of an aldehyde, an amine, and a β-ketoester. growingscience.com Catalysts such as sodium lauryl sulfate (SLS) in water or phenylboronic acid can facilitate this transformation under mild, environmentally friendly conditions. growingscience.comresearchgate.net This approach allows for the creation of a wide variety of substituted piperidines by simply changing the initial components. growingscience.com

Catalytic Hydrogenation Protocols for Piperidine and Pyrrolidine Derivatives

Catalytic hydrogenation of N-heteroaromatic compounds is a primary method for producing saturated piperidine and pyrrolidine rings. nih.gov The reduction of pyridines to piperidines, however, can be challenging due to the high stability of the aromatic ring and potential catalyst poisoning by the nitrogen heteroatom. researchgate.net A common strategy involves the activation of the pyridine (B92270) ring by forming a pyridinium salt, which is then hydrogenated. dicp.ac.cn

Transfer hydrogenation, using a hydrogen source like a formic acid/triethylamine mixture, offers an alternative to using high-pressure hydrogen gas. dicp.ac.cn Rhodium and Iridium-based complexes are often employed as catalysts for these transformations. researchgate.netdicp.ac.cn For instance, an iridium-BINAP complex can catalyze the asymmetric hydrogenation of pyridines, leading to enantioenriched piperidine derivatives. researchgate.net

Intramolecular Carboamination of Unsaturated Substrates Leading to N-Heterocycles

Modern synthetic methods provide novel pathways to N-heterocycles. Intramolecular carboamination of aminodienes represents an expedient strategy for accessing diverse pyrrolidines and piperidines. researchgate.netnih.gov A recently developed method utilizes a unique I2/Ni or benzyl halide/Ni-catalytic system that enables a radical-addition triggered cyclization and C-N bond cleavage process. researchgate.netnih.govmindat.org This reaction features high atom economy and effectively allows for the formal insertion of a diene into an inert C-N bond. nih.gov The process is initiated by the generation of a benzyl radical, and mechanistic studies indicate that the formation of a quaternary ammonium (B1175870) salt is a key step for the subsequent C-N bond cleavage. researchgate.netnih.gov This strategy has been successfully applied to synthesize a variety of substituted pyrrolidines and piperidines. researchgate.netnih.gov

Stereoselective Synthesis of this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. mdpi.comnih.gov Enantioselective synthesis of piperidine and pyrrolidine analogs can be achieved through various strategies, including asymmetric catalysis. nih.gov

A cationic CpRu complex with chiral picolinic acid derivatives has been shown to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. nih.gov This method produces α-alkenyl substituted pyrrolidines, piperidines, and azepanes with high enantiomeric ratios (up to >99:1). nih.gov The reaction tolerates a wide range of N-substituents (e.g., Boc, Cbz, Ac, Ts), which facilitates the further chemical manipulation of the products. nih.gov Similarly, catalytic asymmetric hydrogenation of activated pyridine derivatives, such as N-iminopyridinium ylides, provides access to enantioenriched substituted piperidines. researchgate.net

Photo-Promoted Ring Contraction Methods for Pyrrolidine Derivatives

A significant advancement in the synthesis of pyrrolidine derivatives involves the photo-promoted ring contraction of readily available pyridines. This skeletal editing strategy provides a powerful method for converting abundant and inexpensive starting materials into valuable and synthetically challenging pyrrolidine structures.

Recent research has demonstrated a photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine derivatives featuring a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.govorganic-chemistry.orgnews-medical.net This reaction exhibits a broad substrate scope and high compatibility with various functional groups, making it a versatile tool for organic synthesis. nih.gov The resulting products are valuable synthons for creating a range of functionalized pyrrolidines and other nitrogen-containing compounds. nih.govnews-medical.net

An optimized version of this reaction, involving pyridine and silylborane, has been reported to yield the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene product in 90% yield. nih.gov The generality of this method has been demonstrated with a variety of substituted pyridines, showcasing its utility in generating a library of complex pyrrolidine-based structures. nih.gov

| Pyridine Substrate | Product | Yield (%) |

|---|---|---|

| Pyridine | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 90 |

| 4-Phenylpyridine | Corresponding 4-phenyl-substituted product | 85 |

| 3,5-Dimethylpyridine | Corresponding 3,5-dimethyl-substituted product | 88 |

| 4-(Trifluoromethyl)pyridine | Corresponding 4-(trifluoromethyl)-substituted product | 76 |

Palladium-Catalyzed Azide Reduction Cyclization

Palladium catalysis offers a powerful and versatile platform for the construction of N-heterocycles. One notable, though less common, application is the reductive cyclization of azides to form piperidine rings. This transformation is particularly valuable as it can introduce a nitrogen atom and simultaneously construct the cyclic backbone in a single, efficient step.

An example of this methodology is the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which incorporates a key one-pot azide reductive cyclization of an aldehyde, catalyzed by palladium. nih.gov This process highlights the potential of using azides as precursors to amines in palladium-catalyzed cyclization cascades. nih.gov The azide group is reduced in situ to an amine, which then participates in an intramolecular cyclization to form the piperidine ring.

While the broader field of palladium-catalyzed piperidine synthesis is extensive, encompassing methods like the Heck reaction, C-H activation, and allylic amination, the direct use of an azide reduction as part of the cyclization is a more specialized approach. nih.govacs.org The majority of palladium-catalyzed methods for piperidine synthesis involve the cyclization of amino-alkenes or related substrates where the amine functionality is already present. nih.gov

The reductive Heck coupling, for instance, is a well-established palladium-catalyzed method for constructing piperidine rings, but it does not typically involve azide reduction. nih.gov Similarly, Wacker-type aerobic oxidative cyclization is another palladium-catalyzed route to piperidines that starts from amino-alkenes. organic-chemistry.org

The significance of the palladium-catalyzed azide reduction cyclization lies in its ability to utilize stable azide precursors and convert them directly into complex cyclic amine structures. This approach can offer advantages in terms of substrate availability and reaction efficiency. The development of more general and widely applicable palladium-catalyzed azide reduction cyclization reactions remains an area of interest in synthetic organic chemistry.

| Starting Material Type | Key Reaction Step | Product Type | Catalyst |

|---|---|---|---|

| Aldehyde with a tethered azide | One-pot azide reductive cyclization | Substituted hydroxypiperidine | Palladium-based catalyst |

Theoretical and Computational Studies of N N Pyrrolidinyl Piperidine

Conformational Analysis and Energetics of 4-(1-Pyrrolidinyl)-piperidine

The flexibility of the piperidine (B6355638) and pyrrolidine (B122466) rings gives rise to a complex conformational landscape for 4-(1-Pyrrolidinyl)-piperidine. Conformational analysis seeks to identify the most stable three-dimensional arrangements of the molecule and the energy differences between them.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The pyrrolidinyl substituent at the C4 position can be oriented in either an equatorial or an axial position. Similarly, the lone pair on the piperidine nitrogen can be considered to have a preferred orientation. For 4-(1-Pyrrolidinyl)-piperidine, four conformers are often considered, but theoretical studies have focused on the two most stable forms: the equatorial-equatorial (e-e) and the axial-equatorial (a-e) conformers. researchgate.netresearchgate.net

Computational studies, particularly those using Density Functional Theory, have been employed to determine the relative stabilities of these conformers. researchgate.net Calculations performed at the DFT/6-311++G(d,p)//6-31G(d) level of theory for the gas phase indicate that the equatorial-equatorial (e-e) form is the most stable conformer. researchgate.net The energy difference between the conformers is subtle, with the e-e form being more stable than the a-e form by a mere 0.061 kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist in equilibrium, and their relative populations can be influenced by factors such as solvent effects. researchgate.net Indeed, both experimental and theoretical data have shown that the mole fractions of the stable conformers are dependent on the solvent used. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Equatorial-Equatorial (e-e) | 0.000 | researchgate.net |

| Axial-Equatorial (a-e) | 0.061 | researchgate.net |

| Equatorial-Axial (e-a) | 5.447 | researchgate.net |

The five-membered pyrrolidine ring is non-planar and exhibits a phenomenon known as pseudorotation, which describes the continuous interconversion between different puckered conformations. researchgate.netnih.gov Unlike the more rigid chair conformation of piperidine, the pyrrolidine ring cycles through a series of "envelope" and "twist" conformations with relatively low energy barriers. researchgate.net This increased three-dimensional coverage due to the non-planarity of the ring is a key feature of the pyrrolidine scaffold. nih.gov

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The pseudorotational pathway allows the pucker to move around the ring, leading to a dynamic conformational equilibrium. While specific studies on the pseudorotational pathway in the pyrrolidinyl moiety of 4-(1-Pyrrolidinyl)-piperidine are not detailed in the provided results, it is an inherent dynamic process for the pyrrolidine ring system. researchgate.netnih.gov

Molecular Geometry and Structural Elucidation via Computational Chemistry

Computational chemistry is a valuable aid in the elucidation of molecular structures. researchgate.net For 4-(1-Pyrrolidinyl)-piperidine, theoretical calculations have been used to optimize the geometries of its stable conformers. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Studies have shown that the molecular geometry is sensitive to the surrounding environment, indicating that solvent effects can lead to measurable changes in the structure. researchgate.net Theoretical methods, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allow for a detailed structural characterization. researchgate.netresearchgate.net By comparing computed NMR chemical shifts with experimental values, researchers can validate the accuracy of the calculated geometries. researchgate.netresearchgate.net For example, in the study of 4-(1-Pyrrolidinyl)-piperidine, a good correlation between the experimental and calculated NMR chemical shifts confirmed the reliability of the optimized structures. researchgate.netresearchgate.net

Quantum Chemical Calculations in N-(N-Pyrrolidinyl)-piperidine Research

Quantum chemical calculations are fundamental to the theoretical study of molecules, providing insights into their electronic structure and properties from first principles.

Density Functional Theory (DFT) has become a primary computational tool in chemistry and pharmaceutical sciences due to its balance of accuracy and computational cost. mdpi.comlongdom.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the more complex many-electron wave function. longdom.org

In the research of 4-(1-Pyrrolidinyl)-piperidine, DFT has been applied to:

Optimize Molecular Geometries : To find the lowest energy structures of the e-e and a-e conformers. researchgate.net

Calculate Relative Energies : To determine the stability order of the different conformers. researchgate.net

Predict NMR Parameters : To calculate 1H, 13C, and 15N NMR chemical shifts and coupling constants, which show good correlation with experimental data. researchgate.netnih.gov

Investigate Solvent Effects : By using continuum solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), the influence of different solvents on the conformational equilibrium and molecular properties can be assessed. researchgate.net

The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com For 4-(1-Pyrrolidinyl)-piperidine, the B3LYP functional with the 6-311++G(d,p) basis set has been successfully used to predict its properties. researchgate.netnih.gov

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a systematic way to improve the accuracy of calculations. researchgate.netosi.lv

While DFT is often the method of choice for larger molecules, ab initio calculations are valuable for benchmarking and for systems where DFT may be less reliable. For piperidine and pyrrolidine derivatives, ab initio methods like RHF/6-31G(d) and MP2/6-31G(d) have been used to investigate their spatial and electronic structures. researchgate.netosi.lvwhiterose.ac.uk These calculations can provide detailed information about molecular orbitals, charge distributions, and the nature of chemical bonds. For instance, studies on piperidine derivatives have used ab initio methods to determine that an equatorially placed substituent on the nitrogen atom is energetically more favorable than an axial one. researchgate.netosi.lv

Solvent Effects on the Molecular Structure and Conformation of this compound

The conformation and molecular structure of this compound are influenced by its surrounding environment. Solvation models in computational chemistry are used to predict how a solvent might affect the molecule's preferred shape and geometry. Different solvents can stabilize or destabilize conformers based on polarity and the potential for hydrogen bonding.

For related compounds, such as 4-(1-pyrrolidinyl)piperidine (B154721), studies have shown that the molecular geometry and the mole fractions of stable conformers are dependent on the solvent used. researchgate.netresearchgate.net For instance, investigations in solvents like chloroform-d, methanol-d, acetone-d, dimethylsulfoxide-d, and water-d have demonstrated shifts in the conformational equilibrium. researchgate.netresearchgate.net In contrast, a study on other N-substituted piperidine and pyrrolidine derivatives found that the effect of a solvent like CDCl3 was of little significance on observed weak hydrogen bonding. researchgate.net

Spectroscopic Property Predictions and Correlations

Theoretical calculations are crucial for predicting and interpreting spectroscopic data. By correlating computational results with experimental spectra, a deeper understanding of the molecule's structure and electronic properties can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are valuable for assigning experimental signals and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a standard approach for these predictions.

For related N-substituted piperidine and pyrrolidine derivatives, a strong correlation between computed and experimental ¹H and ¹³C NMR chemical shifts has been demonstrated, which validates the reliability of the theoretical geometries obtained. researchgate.net In studies of the isomer 4-(1-pyrrolidinyl)piperidine, ¹H, ¹³C, and ¹⁵N NMR chemical shifts, as well as ¹⁻³J(C,H) coupling constants, were calculated for its most stable conformers using DFT methods. researchgate.netresearchgate.net While these studies provide a framework for such an analysis, specific theoretically calculated NMR data for this compound is not present in the available literature.

A theoretical analysis for this compound would involve:

Optimization of the molecular geometry of its stable conformers.

Calculation of ¹H and ¹³C NMR chemical shifts for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Comparison of the theoretical data with experimental NMR spectra to confirm structural assignments.

Table 1: Hypothetical Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is a representative example of how data would be presented and is not based on actual calculated values from the literature.

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C2' (Piperidine) | 55.0 | H2'ax | 2.80 |

| C3' (Piperidine) | 26.5 | H2'eq | 3.10 |

| C4' (Piperidine) | 24.0 | H3'ax | 1.60 |

| C2 (Pyrrolidine) | 52.0 | H3'eq | 1.75 |

| C3 (Pyrrolidine) | 23.0 | H2 | 2.95 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum mechanical force field calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and normal modes. For complex molecules, this theoretical approach is essential for a reliable interpretation of the experimental spectra. While this is a standard computational method, a specific vibrational analysis for this compound has not been reported in the searched literature.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is a representative example of how data would be presented and is not based on actual calculated values from the literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 2950 | Piperidine CH₂ stretch |

| ν(C-H) | 2935 | Pyrrolidine CH₂ stretch |

| δ(CH₂) | 1455 | CH₂ scissoring |

| ν(C-N) | 1150 | C-N stretch |

| ν(N-N) | 1050 | N-N stretch |

Theoretical UV-Vis spectral analysis helps in understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

This analysis is closely tied to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for its lowest electronic excitation. A smaller gap generally suggests that the molecule is more easily excitable.

For this compound, a TD-DFT calculation would predict the electronic transitions, likely corresponding to n → σ* or σ → σ* transitions, given its saturated nature. The HOMO would likely be localized on the nitrogen atoms due to the lone pairs of electrons, while the LUMO would be distributed over the antibonding orbitals of the structure. However, specific TD-DFT studies providing the absorption wavelengths or HOMO/LUMO energies for this compound are not available in the reviewed literature. researchgate.net

Table 3: Hypothetical Electronic Properties of this compound This table is a representative example of how data would be presented and is not based on actual calculated values from the literature.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| λ_max (nm) | 210 |

Chemical Reactivity and Reaction Mechanisms of N N Pyrrolidinyl Piperidine

Oxidative Cyclization Mechanisms Involving Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems

While N-(N-Pyrrolidinyl)-piperidine is a pre-formed heterocyclic system, understanding the oxidative cyclization methods used to synthesize individual pyrrolidine and piperidine rings provides insight into the stability and potential transformations of these moieties. These methods are crucial for building complex nitrogen-containing molecules. nih.gov

One significant method is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes, which provides access to N-functionalized pyrrolidines and piperidines. nih.govresearchgate.net The mechanism for these transformations is thought to involve key steps such as intramolecular syn-aminocupration to form the N-C bond, followed by the intramolecular addition of a primary carbon radical to an aromatic ring to form a C-C bond. nih.gov Both five-membered pyrrolidine rings and six-membered piperidine rings can be formed through this oxidative cyclization protocol. nih.gov The efficiency of these reactions can be enhanced by using more organic-soluble copper(II) salts, like copper(II) neodecanoate, and reaction times can be shortened with microwave heating. nih.gov

Another class of oxidative reactions involves the use of hypervalent iodine(III) reagents on saturated, carbamate-protected N-heterocycles. nih.gov Reagents such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or iodosobenzene (B1197198) ((PhIO)n) can be used to generate N-acyliminium ions. nih.gov These reactive intermediates are powerful electrophiles used for creating carbon-carbon and carbon-heteroatom bonds, demonstrating a pathway for the C-H functionalization of pre-existing pyrrolidine and piperidine rings. nih.gov

Table 1: Comparison of Oxidative Cyclization Approaches for Pyrrolidine/Piperidine Synthesis

| Method | Catalyst/Reagent | Key Intermediate | Ring Systems Formed | Reference |

|---|---|---|---|---|

| Intramolecular Carboamination | Copper(II) Carboxylate | Carbon Radical / Organocopper | Pyrrolidines, Piperidines | nih.govresearchgate.net |

Nitrogen Radical Pathways in N-Heterocyclic Synthesis

Nitrogen-centered radicals are highly reactive intermediates that can be harnessed for the synthesis of N-heterocycles like pyrrolidines and piperidines. nih.govmdpi.com The generation of these radicals typically involves the homolytic cleavage of a nitrogen-heteroatom bond. nih.gov The subsequent intramolecular cyclization of the nitrogen radical onto an alkene is a key step in forming the heterocyclic ring. researchgate.net

Several methods have been developed to generate nitrogen radicals for these synthetic purposes:

From N-halosulfonamides: N-chlorosulfonamides, prepared by treating a sulfonamide with a chlorinating agent like N-chlorosuccinimide (NCS), can serve as facile precursors to nitrogen radicals. nih.gov

From O-acyl hydroxamic acids: These compounds can generate amidyl radicals when treated with reagents like Bu₃SnH and AIBN or Cu(OTf)₂. nih.gov

From N-acyltriazines: Thermolysis of N-acyltriazines can also produce the desired nitrogen radical species. nih.gov

Cobalt catalysis has also been employed for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com This reaction proceeds in good yields, though it can face competition from a 1,5-hydrogen transfer process that leads to a linear alkene by-product. mdpi.com Similarly, light-mediated intramolecular radical carbocyclization has been developed to obtain fluorine-containing heterocyclic compounds. mdpi.com

Reactivity with Lewis Acids and Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them Lewis basic. This property allows the compound to react with Lewis acids. The most characteristic reaction of this type for tertiary amines is quaternization, a process that forms quaternary ammonium salts.

The quaternization reaction, first described by Menshutkin, is a classic Sₙ2 reaction where the tertiary amine's nitrogen atom acts as a nucleophile, attacking an alkyl halide. mdpi.com This results in the formation of a new C-N bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. mdpi.com The reaction is often facilitated by polar aprotic solvents which help to solvate the resulting ions. mdpi.com

For this compound, there are two tertiary nitrogen centers that are potential sites for quaternization. The relative reactivity of the pyrrolidine and piperidine nitrogens towards alkylating agents would depend on factors such as steric hindrance and the electronic environment of each nitrogen atom. This could potentially allow for selective mono-quaternization under controlled conditions or di-quaternization with an excess of the alkylating agent.

Table 2: General Reaction for Quaternary Ammonium Salt Formation

| Reactants | Product | Reaction Type | Key Features | Reference |

|---|

Oxidation Reactions at the Nitrogen Center (e.g., N-Oxide Formation)

The tertiary nitrogen atoms of this compound can be readily oxidized to form N-oxides. This transformation involves the formation of a new N-O bond and is a common reaction for tertiary amines. A variety of oxidizing agents can accomplish this conversion.

Common reagents for the synthesis of N-oxides include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with catalysts, H₂O₂ is an effective oxygen source for N-oxidation. organic-chemistry.orgresearchgate.net

Sodium Percarbonate: In the presence of rhenium-based catalysts, sodium percarbonate serves as an efficient and ideal oxygen source for oxidizing tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP): This stable, inexpensive, and easily handled solid reagent is effective for the oxidation of various nitrogen heterocycles to N-oxides. organic-chemistry.org

Sodium Perborate (B1237305): In acetic acid, sodium perborate is another effective reagent for the N-oxidation of azines. organic-chemistry.org

Given the presence of two nitrogen centers in this compound, the reaction could potentially yield a mono-N-oxide at either the pyrrolidine or piperidine nitrogen, or a di-N-oxide where both nitrogens are oxidized. The specific outcome would likely be controlled by the stoichiometry of the oxidizing agent and the relative reactivity of the two nitrogen atoms.

This compound as a Basic Catalyst or Co-catalyst in Organic Transformations

Both piperidine and pyrrolidine are well-established weak bases used as catalysts in a variety of organic reactions, most notably in condensation reactions like the Knoevenagel condensation. juniperpublishers.com The basicity stems from the lone pair of electrons on the nitrogen atom, which can act as a proton acceptor.

Given its structure, this compound is expected to function effectively as a basic catalyst. Studies comparing the catalytic efficiency of piperidine and pyrrolidine in the Knoevenagel condensation have shown that pyrrolidine can lead to higher conversion rates. juniperpublishers.com For instance, in the reaction between tiazolidine-2,4-dione (TZD) and p-methoxybenzaldehyde, pyrrolidine achieved 100% conversion with a lower catalyst loading compared to piperidine. juniperpublishers.com This suggests that the five-membered ring may be a more effective catalyst, which could have implications for the catalytic activity of this compound, where the pyrrolidinyl nitrogen might be the more active catalytic site.

Table 3: Comparison of Piperidine and Pyrrolidine as Basic Catalysts

| Catalyst | pKa | Performance in Knoevenagel Condensation | Reference |

|---|---|---|---|

| Piperidine | 11.28 | Effective base catalyst | juniperpublishers.com |

Substitution Reactions at the N-1 Position of Pyrrolidine Moieties

The nitrogen atom of a pyrrolidine ring is a common site for substitution, and a vast number of N-substituted pyrrolidines are known. nih.gov In the case of this compound, the N-1 position of the pyrrolidine ring is already substituted with the piperidinyl group, forming a stable N-N covalent bond.

Further substitution at this nitrogen would necessitate the cleavage of the existing N-N bond. The chemistry of N-amino heterocycles and other hydrazine (B178648) derivatives involves reactions that can cleave this bond, often under reductive conditions. Once cleaved, the resulting free pyrrolidine would possess a secondary amine (N-H) group, which is a highly versatile functional handle for a wide range of subsequent substitution reactions. This newly formed secondary amine could readily undergo:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Therefore, while direct substitution is not feasible without breaking the N-N bond, the pyrrolidine nitrogen can be considered a latent site for functionalization following a strategic bond cleavage.

Advanced Research Applications of N N Pyrrolidinyl Piperidine and Its Derivatives

Utilization of N-(N-Pyrrolidinyl)-piperidine Scaffolds in Pharmaceutical Intermediate Synthesis and Design

The inherent structural features of the this compound moiety, including its three-dimensional conformation and the basicity of its nitrogen atoms, make it a valuable building block in drug discovery. nih.govresearchgate.net Its derivatives are prominent in numerous classes of pharmaceuticals, from anticancer agents to treatments for neurodegenerative diseases. nih.govnih.govencyclopedia.pub The adaptability of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net

Precursor Development for Antipsychotic and Anti-Anxiety Medications

Derivatives of piperidine (B6355638) and pyrrolidine (B122466) are key components in the synthesis of antipsychotic and anti-anxiety medications. nih.gov These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, and the inclusion of the this compound scaffold can significantly influence their binding affinity and pharmacological activity. nih.govresearchgate.net For instance, novel amide-piperidine derivatives have been optimized using a multiple ligand approach to target D2, 5-HT1A, and 5-HT2A receptors, showing promise as multi-target antipsychotics. nih.gov One such derivative demonstrated high affinity for these receptors with low affinity for off-target receptors, and in vivo studies showed it reduced hyperactivity and exhibited procognitive properties without inducing catalepsy. nih.gov

The pyrrolidine ring, in particular, is a common feature in drugs targeting the central nervous system. nih.gov Its structural flexibility allows for effective exploration of the pharmacophore space, which is crucial for designing drugs that can cross the blood-brain barrier and interact with specific neural receptors. nih.govnih.gov

| Derivative Class | Target Receptors | Therapeutic Potential | Key Findings |

| Amide-piperidine derivatives | D2, 5-HT1A, 5-HT2A | Antipsychotic | High affinity for target receptors, reduced hyperactivity, and procognitive effects in vivo. nih.gov |

| Piperidine/Piperazine (B1678402) derivatives | Dopamine and Serotonin receptors | Antipsychotic | Attachment of heterocyclic groups to the core structure potentiates antipsychotic activity. nih.govresearchgate.net |

Design and Evaluation of Analgesic Agents

The this compound scaffold has been extensively utilized in the development of new analgesic agents. iaea.orgnih.gov A variety of 4-(1-pyrrolidinyl) piperidine analogs have been synthesized and shown to possess significant analgesic activity in preclinical models. iaea.org The structure-activity relationship (SAR) studies indicate that the nature of the substituents on the piperidine ring is critical for analgesic potency. nih.gov For example, compounds with an aralkyl substituent on the piperidine nitrogen have demonstrated high potency. nih.gov

Research has shown that certain piperidine derivatives exhibit their analgesic effects by interacting with opioid receptors. nih.gov The introduction of a pyrrolidine group can modulate the compound's interaction with these receptors, potentially leading to a better efficacy and side-effect profile.

| Compound Series | Method of Evaluation | Key Findings | Reference Compound |

| 4-(1-pyrrolidinyl) piperidine analogs | Tail flick method | Significant to highly significant analgesic activity. | Pethidine iaea.org |

| 4-phenylamidopiperidines | Modified hot-plate test | High potency with aralkyl substituent on piperidine nitrogen. | N/A nih.gov |

Development of Anti-Inflammatory Compounds

Researchers have explored this compound derivatives for their anti-inflammatory properties. A novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist incorporating a 4-(1-pyrrolidinyl)piperidine (B154721) structure was designed and synthesized. nih.gov The introduction of the pyrrolidine group at the 4-position of the central piperidine ring was found to enhance the compound's activity and selectivity for PPARδ. nih.gov This particular compound demonstrated strong PPARδ agonist activity and significantly suppressed atherosclerosis progression in animal models by reducing serum levels of monocyte chemoattractant protein-1 (MCP-1). nih.gov

Furthermore, various pyrrolidine derivatives have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities, with some compounds showing promising results as potential leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound | Target | In Vivo/In Vitro Activity | Key Outcome |

| PPARδ agonist with 4-(1-pyrrolidinyl)piperidine | PPARδ | Strong agonist activity (EC50 = 3.6 nM) | Suppressed atherosclerosis progression by 50-60% in mice. nih.gov |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1/COX-2 | In vivo analgesic and anti-inflammatory effects | Identified as potential new leads for NSAIDs. nih.gov |

Research into Enzyme Inhibitors (e.g., PARP-1, -2; GlyT1)

The versatile this compound scaffold has been investigated for its potential in developing inhibitors for various enzymes. While specific examples directly linking this scaffold to PARP-1, PARP-2, or GlyT1 inhibition are not prevalent in the provided context, the broader families of piperidine and pyrrolidine derivatives are widely recognized for their role in enzyme inhibition. nih.govunipa.it The structural and chemical diversity of these scaffolds allows for the design of molecules that can fit into the active sites of specific enzymes, thereby modulating their activity.

Ligand Development for Receptors and Ion Channels (e.g., T-type Calcium Channel Blockers, Vasopressin1b Receptor Antagonists)

The this compound framework is instrumental in the creation of ligands for various receptors and ion channels. A notable application is in the development of T-type calcium channel blockers. nih.gov A series of 1,4-substituted piperidines were identified as potent and selective antagonists of T-type calcium channels. nih.gov Optimization of an initial lead compound by introducing polarity and reducing the basicity of the piperidine led to a derivative with a significantly improved selectivity profile. nih.gov This compound demonstrated robust efficacy in animal models of epilepsy, essential tremor, and Parkinson's disease, with a wide margin between its effects on the central nervous system and any cardiovascular side effects. nih.gov

The development of spiro-piperidine azetidines and azetidinones has also been pursued as a novel class of T-type calcium channel blockers for the potential treatment of inflammatory and neuropathic pain. nih.gov

| Compound Class | Target | Therapeutic Indication | Key Advancement |

| 1,4-substituted piperidines | T-type calcium channels | Epilepsy, essential tremor, Parkinson's disease | Improved selectivity and good oral bioavailability with brain penetration. nih.gov |

| Spiro-piperidine azetidines and azetidinones | T-type calcium channel (Ca(V)3.2) | Inflammatory and neuropathic pain | Novel class of blockers with optimized potency and selectivity. nih.gov |

Investigation of Agents for Neurodegenerative Diseases (e.g., Alzheimer's, Schizophrenia, Cognitive Dysfunctions, Anxiety, Depression)

The piperidine nucleus is a promising scaffold for developing therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Piperidine derivatives are being developed as anti-neuronal disease compounds, with some exhibiting profound activities at important target sites. nih.gov For Alzheimer's therapy, the focus has been on designing molecules that can, for example, inhibit acetylcholinesterase, a key enzyme in the disease's pathology. researchgate.netmui.ac.ir The benzyl-piperidine group, for instance, shows good binding to the catalytic site of acetylcholinesterase. encyclopedia.pub

In the context of schizophrenia, which is a chronic neuropsychiatric disorder, piperidine and piperazine derivatives have shown promising activity against dopamine and serotonin receptors. nih.govresearchgate.net The attachment of various heterocyclic groups to the basic piperidine ring has been shown to greatly potentiate antipsychotic activity. nih.gov

| Disease | Target/Mechanism | Compound Type | Notable Findings |

| Alzheimer's Disease | Acetylcholinesterase inhibition | Benzamide derivatives with a piperidine core | A derivative with fluorine substitution showed superior activity to the reference drug donepezil. mui.ac.ir |

| Schizophrenia | Dopamine and Serotonin receptors | Piperidine/piperazine derivatives | Activity is potentiated by the attachment of other heterocyclic groups. nih.govresearchgate.net |

Role in Materials Science: Polymer and Nanomaterial Building Blocks

The integration of piperidine and pyrrolidine frameworks into larger molecular architectures is a key area of investigation in materials science, particularly in the development of novel polymers and nanomaterials. The this compound structure serves as a valuable building block, imparting specific chemical and physical properties to the resulting materials.

Derivatives of this compound are utilized in the synthesis of advanced polymers with tailored characteristics. The presence of the two amine groups allows these compounds to be incorporated into polymer chains or to function as pendant groups that modify polymer properties. For instance, cationic polymers incorporating pyrrolidine and piperidine have been designed for a range of biotechnological applications, including drug conjugation, gene delivery, and tissue engineering. digitellinc.com These polymers are of interest due to their potential to be protonated at physiological pH, a characteristic that is dependent on the polymer's molecular weight and the identity of its pendant groups. digitellinc.com

Researchers have synthesized a series of cationic polymers based on pyrrolidine and piperidine using free radical polymerization. digitellinc.com By copolymerizing these monomers with others, such as vinyl pyridine (B92270) and hydroxyethylmethacrylate, the charge density of the resulting polymer can be varied. digitellinc.com The interaction of these polymers with biological molecules has been studied, revealing notable differences in the formation of complexes, which is crucial for applications like gene delivery. digitellinc.com

| Polymer Type | Monomer Building Blocks | Key Properties | Potential Applications |

|---|---|---|---|

| Cationic Polymers | Pyrrolidine and Piperidine derivatives | Controllable pKa, positive charge at physiological pH | Drug conjugation, gene delivery, tissue engineering, water purification |

| Copolymers | Pyrrolidine/Piperidine monomers with vinyl pyridine and hydroxyethylmethacrylate | Variable charge density | Complexation with biological molecules |

While specific research on the use of this compound in nanomaterials is emerging, the functionalization of nanomaterial surfaces with amine-containing ligands is a well-established strategy to enhance their properties and biocompatibility. The amine groups present in this compound make it a suitable candidate for surface modification of various nanoparticles. This functionalization can prevent agglomeration, improve dispersibility in different media, and provide sites for further conjugation with other molecules, such as drugs or targeting ligands.

The general approach involves anchoring molecules with amine groups to the surface of nanoparticles, which can then be used for biomedical applications. For example, amine functionalization is a key step in preparing nanoparticles for drug and gene delivery systems.

Advanced Catalytic Applications (e.g., Co-catalysis in Hydrogenation and Oxidation)

The pyrrolidine and piperidine motifs are central to a significant number of organocatalysts and ligands for metal-catalyzed reactions. While direct catalytic applications of this compound itself are not extensively documented in readily available literature, the principles governing the catalytic activity of its constituent rings provide a strong basis for its potential in this area.

Piperidine and its derivatives are often the products of the catalytic hydrogenation of pyridine compounds, a crucial process in the synthesis of pharmaceuticals and other fine chemicals. The development of efficient catalysts for this transformation is an active area of research. For instance, an efficient catalytic enantioselective hydrogenation of pyridine derivatives has been developed, which provides access to substituted piperidines in good enantiomeric excesses. This highlights the importance of catalyst design in controlling the stereochemistry of the hydrogenation products.

While this compound's direct role as a catalyst in hydrogenation is not specified, its structural features suggest potential as a ligand for metal catalysts or as a basic organocatalyst. The nitrogen atoms can coordinate with metal centers, influencing their reactivity and selectivity.

The oxidation of N-heterocycles like pyrrolidine and piperidine is a fundamental transformation in organic synthesis. Research has been conducted on the oxidation of N-acyl-pyrrolidines and -piperidines using various iron-based catalytic systems. These reactions can lead to the formation of lactams, which are important structural motifs in many biologically active molecules. The specific conditions and catalyst choice influence the outcome of these oxidation reactions. The presence of the this compound scaffold could influence the regioselectivity and efficiency of such oxidative processes when used as a ligand or substrate.

Agricultural Chemical Research Utilizing Piperidine and Pyrrolidine Frameworks

The piperidine and pyrrolidine rings are important pharmacophores not only in pharmaceuticals but also in the development of modern agrochemicals, including insecticides, fungicides, and herbicides. The structural features of this compound and its derivatives make them interesting candidates for investigation in this field.

A recent review highlighted that piperidine-containing compounds are increasingly becoming a vital category of pesticides, with most exhibiting fungicidal and insecticidal properties. rhhz.net Research has shown that substituting a pyrrolidine ring with a piperidine ring can increase a compound's insecticidal potency against nematodes. rhhz.net This suggests that the combined pyrrolidinyl-piperidine structure could offer unique biological activities.

Studies have focused on the synthesis and biological evaluation of 4-(1-pyrrolidinyl)piperidine derivatives for their potential antibacterial and antifungal activities. wisdomlib.orgresearchgate.net These studies indicate that compounds containing both piperidine and pyrrolidine nuclei have a tremendous potential to exhibit such activities. researchgate.net For example, certain derivatives of 4-(1-pyrrolidinyl)piperidine have shown significant activity against various bacterial and fungal strains. wisdomlib.orgresearchgate.net The introduction of different substituents onto the core structure allows for the tuning of the biological efficacy. wisdomlib.org

| Compound Class | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Piperidine-containing compounds | Nematodes | Substitution of pyrrolidine with piperidine increases insecticidal potency. | rhhz.net |

| Derivatives of 4-(1-pyrrolidinyl)piperidine | Various bacterial and fungal strains | Significant antibacterial and antifungal activity. | wisdomlib.orgresearchgate.net |

| Piperine derivatives (contain piperidine) | Various agricultural pests | Effective insecticidal properties. | nih.gov |

The natural product piperine, which contains a piperidine moiety, and its derivatives have been investigated for their insecticidal properties against a range of agricultural pests. nih.gov This underscores the potential of the piperidine scaffold in developing new pest management agents. The research into 4-(1-pyrrolidinyl)piperidine derivatives opens avenues for developing novel agrochemicals with potentially enhanced or synergistic activities derived from the combination of the two heterocyclic rings.

Analytical Methodologies in the Characterization of N N Pyrrolidinyl Piperidine

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from bombarding a molecule with high-energy electrons. arxiv.org In a typical EIMS experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. miamioh.edu

For N-(N-Pyrrolidinyl)-piperidine (C₉H₁₈N₂, Molecular Weight: 154.25 g/mol ), the molecular ion peak would be expected at m/z 154. nist.gov The fragmentation of this compound is dictated by the stability of the resulting carbocations and radical cations, typically involving the cleavage of C-C and C-N bonds within the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the N-N bond.

The fragmentation process in EIMS provides significant structural information. nih.gov The fragmentation of related α-pyrrolidinophenone cathinones, for example, often involves the loss of the pyrrolidine ring as a neutral molecule. niu.edu For this compound, key fragmentation pathways would likely involve the cleavage of the exocyclic N-N bond and α-cleavage adjacent to the nitrogen atoms within the rings. The stability of the resulting fragments is a key factor in determining the observed peaks. scielo.br

Table 1: Postulated EIMS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-N bond, formation of the piperidinyl cation. |

| 83 | [C₅H₉N]⁺ | Loss of a hydrogen atom from the piperidine ring fragment. |

| 70 | [C₄H₈N]⁺ | Cleavage of the N-N bond, formation of the pyrrolidinyl cation. |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rjptonline.org These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" for a compound. rjptonline.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rjptonline.org The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from its aliphatic amine structure.

Key characteristic absorption bands would include C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine and pyrrolidine rings, which typically appear just below 3000 cm⁻¹. Other significant vibrations include CH₂ bending (scissoring), wagging, and twisting modes, as well as C-N stretching vibrations. researchgate.netresearchgate.net The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of both nitrogen atoms.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretching | C-H (in CH₂) | 2950 - 2850 |

| Scissoring | CH₂ | 1475 - 1450 |

| Stretching | C-N | 1250 - 1020 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. nih.gov It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and skeletal vibrations.

For this compound, the Raman spectrum would provide detailed information about the carbon-carbon and carbon-nitrogen framework of the two heterocyclic rings. The symmetric C-N stretching and ring "breathing" modes are expected to be prominent in the Raman spectrum.

Table 3: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| CH₂ Stretching | C-H | 2950 - 2850 |

| CH₂ Bending/Twisting | CH₂ | 1460 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. mdpi.com This technique is most informative for molecules containing chromophores, such as conjugated π systems or aromatic rings.

This compound is a saturated aliphatic compound, lacking traditional chromophores. Therefore, it is not expected to exhibit significant absorption in the near-UV or visible range (200-800 nm). nih.govresearchgate.net The primary electronic transitions available to this molecule are n → σ* (promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding sigma orbital) and σ → σ* transitions. These are high-energy transitions that occur in the far-UV region, typically below 200 nm. researchgate.net The presence of two nitrogen atoms means there will be two lone pairs of electrons, which can interact, leading to distinct n → σ* transitions.

Table 4: Expected Electronic Transitions for this compound

| Electronic Transition | Orbitals Involved | Approximate Absorption Wavelength (λmax) |

|---|---|---|

| n → σ* | Nitrogen lone pair (n) to C-N or N-N antibonding orbital (σ*) | < 200 nm |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method. researchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and other organic compounds. google.com A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. nih.govresearcher.life In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The compound, being a basic amine, can be analyzed using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape by protonating the amine groups. nih.govresearchgate.net Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) where the compound may show some absorbance, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the peak area allows for quantification and purity determination.

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Elution of the analyte from the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times. nih.gov |

| Detector | UV at 210 nm or ELSD/MS | Detection and quantification of the analyte. google.comresearchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling N-(N-Pyrrolidinyl)-piperidine in laboratory settings?

- Methodological Answer : Adhere to hazard mitigation strategies outlined for structurally similar amines. Key steps include:

- Ventilation : Use fume hoods to minimize inhalation risks (common for volatile amines) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, as recommended for pyrrolidine/piperidine derivatives .

- Spill Management : Neutralize spills with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers synthesize this compound and confirm its structural integrity?

- Methodological Answer :

- Synthesis : Adapt methods from analogous piperidine-pyrrolidine hybrids. For example, use reductive amination between pyrrolidine and piperidine precursors with sodium cyanoborohydride in methanol .

- Characterization :

- NMR Spectroscopy : Analyze - and -NMR to verify substitution patterns (e.g., δ 2.5–3.5 ppm for N-CH groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) via CHNS combustion analysis.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) .

- UV-Vis : Assess conjugation effects (if applicable) at 200–300 nm.

- X-ray Crystallography : Resolve 3D structure for crystalline derivatives, critical for SAR studies .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for selective enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., Akt kinases) .

- QM/MM Simulations : Evaluate electronic interactions at active sites (e.g., hydrogen bonding with catalytic residues) .

- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What strategies resolve contradictory toxicological data in environmental risk assessments for this compound?

- Methodological Answer :

- Uncertainty Quantification : Use probabilistic models (e.g., Monte Carlo simulations) to address variability in exposure parameters (e.g., inhalation rates) .

- Cross-Validation : Compare in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in vivo rodent studies to reconcile discrepancies .

- Sensitivity Analysis : Rank input parameters (e.g., degradation half-life) to identify dominant risk drivers .

Q. How can structure-activity relationship (SAR) studies enhance the potency of this compound derivatives?

- Methodological Answer :

- Substituent Screening : Systematically vary substituents on the piperidine ring (e.g., electron-withdrawing groups at C-4) to modulate receptor binding .

- Conformational Restriction : Introduce cyclic constraints (e.g., spiro-fused rings) to improve selectivity for muscarinic receptors .

- Bioisosteric Replacement : Replace pyrrolidine with morpholine to balance lipophilicity and solubility .

Q. What frameworks guide robust experimental design for studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.